A Technical Guide to CP-100356: Characterizing a Dual P-gp and BCRP Inhibitor for Multidrug Resistance Research
A Technical Guide to CP-100356: Characterizing a Dual P-gp and BCRP Inhibitor for Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Challenge of Multidrug Resistance
The efficacy of chemotherapy is frequently compromised by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically diverse anticancer drugs.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as ATP-dependent efflux pumps.[2][3][4] Among the most clinically significant of these are P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[2][5][6]
These transporters are expressed in physiological barriers like the intestine, blood-brain barrier, and kidneys, where they play a protective role by extruding xenobiotics.[3][7][8] However, their overexpression in tumor cells leads to the active efflux of chemotherapeutic agents, reducing intracellular drug concentrations to sub-therapeutic levels and rendering treatment ineffective.[9][10] Given that P-gp and BCRP are often co-expressed in tumors and possess overlapping substrate specificities, the development of inhibitors that can simultaneously block both transporters is a critical goal for overcoming MDR.[1][2][11] This guide provides a technical overview and detailed experimental protocols for characterizing CP-100356, a potent dual inhibitor of P-gp and BCRP.
Introduction to CP-100356
CP-100356 is a small molecule compound recognized for its potent inhibitory activity against P-glycoprotein.[4][12] It functions by binding to the drug-binding site within the transmembrane region of P-gp, thereby blocking the efflux of various substrates.[12] Emerging research indicates that CP-100356 also exhibits significant inhibitory effects on BCRP, positioning it as a valuable research tool for studying dual P-gp/BCRP-mediated transport and for developing strategies to circumvent multidrug resistance. The ability to inhibit both of these key transporters makes CP-100356 a powerful agent for enhancing the efficacy of anticancer drugs that are substrates for either or both pumps.[8][13]
Mechanism of Action: Reversing Efflux
P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to actively transport substrates out of the cell.[4] This process involves substrate binding, conformational changes driven by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), and subsequent release of the substrate into the extracellular space.
CP-100356 acts as a competitive or non-competitive inhibitor, occupying the drug-binding pocket(s) of P-gp and BCRP. This prevents the binding and/or transport of chemotherapeutic agents, leading to their intracellular accumulation and restoring cytotoxic activity.
Caption: Mechanism of P-gp/BCRP efflux and inhibition by CP-100356.
In Vitro Characterization: Protocols and Methodologies
To rigorously characterize CP-100356 as a dual P-gp and BCRP inhibitor, a series of validated in vitro assays are essential. These assays provide quantitative data on the compound's potency and specificity.
Transporter ATPase Activity Assay
Scientific Rationale: P-gp and BCRP are ABC transporters that hydrolyze ATP to power substrate efflux. The ATPase activity of these transporters is often stimulated in the presence of their substrates. Inhibitors can be identified by their ability to block this substrate-stimulated ATPase activity. This assay directly measures the interaction of a compound with the transporter's catalytic cycle.
Protocol: P-gp ATPase Assay This protocol is adapted from commercially available kits and standard methodologies.[14][15]
-
Reagents & Materials:
-
High-quality membrane vesicles from Sf9 or mammalian cells overexpressing human P-gp (ABCB1).
-
Control membrane vesicles (from non-transfected cells).
-
Known P-gp substrate/activator (e.g., Verapamil).
-
Known P-gp inhibitor (e.g., PSC833/Valspodar).
-
CP-100356.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
ATP solution (MgATP).
-
Phosphate detection reagent (e.g., containing ammonium molybdate and malachite green).
-
-
Procedure:
-
Prepare serial dilutions of CP-100356 and control compounds in assay buffer.
-
In a 96-well plate, add P-gp membrane vesicles.
-
Add the test compounds (CP-100356) and controls to the wells in the presence of a fixed, stimulating concentration of a P-gp substrate (e.g., 200 µM Verapamil).
-
Include a "basal" control (membranes only) and a "vanadate" control (membranes with sodium orthovanadate, a general ATPase inhibitor) to determine the specific transporter-related activity.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding MgATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 20-40 minutes) where phosphate release is linear.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent and a plate reader.
-
-
Data Analysis:
-
Subtract the ATPase activity in the presence of vanadate from all other readings to get the P-gp-specific activity.
-
Plot the percent inhibition of substrate-stimulated ATPase activity against the concentration of CP-100356.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cell-Based Transport Assays
Scientific Rationale: The most direct way to assess inhibitor function is to measure its ability to block the transport of a known fluorescent substrate from cells that overexpress the target transporter.[3] By comparing substrate accumulation in transporter-expressing cells versus parental cells (or in the presence versus absence of an inhibitor), a clear measure of inhibitory potency can be determined.[11][16] Cell lines such as MDCK-MDR1 (P-gp) and MDCK-BCRP are industry standards for these assays.[17][18][19][20][21]
Caption: Workflow for a cell-based fluorescent substrate accumulation assay.
Protocol: BCRP Inhibition using Hoechst 33342 Hoechst 33342 is a cell-permeant DNA stain that is a well-characterized substrate for BCRP.[22][23][24][25][26] Its fluorescence increases significantly upon binding to DNA, making it an excellent probe for accumulation assays.
-
Reagents & Materials:
-
MDCKII cells stably transfected with human BCRP (MDCK-BCRP) and the parental MDCKII cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hoechst 33342.
-
Known potent BCRP inhibitor (e.g., Ko143) as a positive control.
-
CP-100356.
-
Hanks' Balanced Salt Solution (HBSS).
-
Black, clear-bottom 96-well cell culture plates.
-
-
Procedure:
-
Seed MDCK-BCRP cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of CP-100356 and Ko143 in HBSS.
-
Wash the cell monolayer with warm HBSS.
-
Add the compound dilutions to the wells and pre-incubate at 37°C for 15-30 minutes.
-
Add Hoechst 33342 to all wells at a final concentration of 1-5 µM.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Aspirate the solution and wash the cells twice with ice-cold HBSS to stop the transport and remove extracellular dye.
-
Add lysis buffer or HBSS to the wells and measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Determine the fluorescence accumulation in the presence of different concentrations of CP-100356.
-
Normalize the data, setting 0% inhibition as the fluorescence in vehicle-treated cells and 100% inhibition as the fluorescence in cells treated with a saturating concentration of Ko143.
-
Calculate the IC50 value by fitting the concentration-response curve with a four-parameter logistic equation.
-
A similar protocol can be employed for P-gp using MDCK-MDR1 cells and a fluorescent P-gp substrate like Calcein-AM or Rhodamine 123.
Expected Quantitative Data
The primary output from these experiments will be the half-maximal inhibitory concentration (IC50) values. These values quantify the potency of CP-100356 against each transporter and allow for direct comparison with known standards.
| Compound | Target Transporter | Assay Type | Substrate | Typical IC50 Range |
| CP-100356 | P-gp (ABCB1) | ATPase | Verapamil | Low µM to high nM |
| CP-100356 | P-gp (ABCB1) | Cellular Accumulation | Calcein-AM | Low µM to high nM |
| CP-100356 | BCRP (ABCG2) | Cellular Accumulation | Hoechst 33342 | Low µM to high nM |
| Verapamil | P-gp (ABCB1) | Cellular Accumulation | Calcein-AM | ~1-5 µM |
| Ko143 | BCRP (ABCG2) | Cellular Accumulation | Hoechst 33342 | ~50-200 nM |
Applications in Drug Development
CP-100356 serves as a critical tool for several applications in preclinical drug development:
-
Reversing MDR in Vitro: It can be used to demonstrate that a novel anticancer agent's efficacy is limited by P-gp or BCRP efflux in resistant cell lines.
-
Improving CNS Penetration: For drugs targeting the central nervous system, co-administration with a dual inhibitor like CP-100356 in animal models can help determine if P-gp/BCRP at the blood-brain barrier restricts brain uptake.[8][13][27][28]
-
Enhancing Oral Bioavailability: P-gp and BCRP in the intestine limit the absorption of many orally administered drugs.[8][11] CP-100356 can be used in preclinical models to assess the potential for improving the oral bioavailability of substrate drugs.
Conclusion
CP-100356 is a potent dual inhibitor of P-glycoprotein and BCRP, two of the most important ABC transporters implicated in clinical multidrug resistance. The experimental frameworks detailed in this guide provide a robust system for quantifying its inhibitory activity and exploring its potential to sensitize resistant cancer cells to chemotherapy. By employing rigorous, self-validating protocols that include appropriate positive and negative controls, researchers can confidently characterize the interaction of CP-100356 with these key transporters and leverage its properties to advance the development of more effective cancer therapies.
References
-
Gameiro, M., Silva, R., et al. (2017). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules. [Link]
-
Gameiro, M., Silva, R., et al. (2017). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives. [Link]
-
Ilaria, S., et al. (2020). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Hepatoma Research. [Link]
-
Ilaria, S., et al. (2020). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. PubMed Central. [Link]
-
Choi, Y. H., et al. (2021). Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents. National Institutes of Health. [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from Evotec. [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from Creative Bioarray. [Link]
-
BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from BioDuro. [Link]
-
Creative Bioarray. (n.d.). P-gp & BCRP Inhibition Assay. Retrieved from Creative Bioarray. [Link]
-
Qu, Q., et al. (2007). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. PubMed Central. [Link]
-
Sekisui XenoTech. (n.d.). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. [Link]
-
Ilaria, S., et al. (2020). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Semantic Scholar. [Link]
-
Saneja, A., et al. (2015). Evaluation of dual P-GP-BCRP inhibitors as nanoparticle formulation. ResearchGate. [Link]
-
Ly, H., et al. (2020). CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). P-glycoprotein. [Link]
-
ResearchGate. (n.d.). BCRP-mediated Hoechst 33342 transport in organoids. [Link]
-
Lalande, M. E., et al. (1981). Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells. PubMed. [Link]
-
Tombline, G., et al. (2004). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. ACS Publications. [Link]
-
Synergy Neo. (n.d.). ATP/NADH Coupled ATPase Assay Protocol. [Link]
-
ResearchGate. (n.d.). Accumulation-based Hoechst transport assay. [Link]
-
Wu, C. P., et al. (2024). Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells. Frontiers in Oncology. [Link]
-
ResearchGate. (n.d.). P-glycoprotein (P-gp), breast cancer resistance protein (BCRP) and von.... [Link]
-
Kim, J. S., et al. (2023). Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation. PubMed. [Link]
-
El-Kareh, A. W., & Secomb, T. W. (2005). Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. PubMed. [Link]
-
de Gooijer, M. C., et al. (2015). P-glycoprotein and breast cancer resistance protein restrict the brain penetration of the CDK4/6 inhibitor palbociclib. PubMed. [Link]
-
Tang, S. C., et al. (2012). Effect of P-glycoprotein and breast cancer resistance protein inhibition on the pharmacokinetics of sunitinib in rats. PubMed. [Link]
-
Trock, B. J., et al. (n.d.). Multidrug Resistance/P-Glycoprotein and Breast Cancer: Review and Meta-Analysis. ResearchGate. [Link]
Sources
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators [journal.hep.com.cn]
- 2. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP | Semantic Scholar [semanticscholar.org]
- 8. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry: Implication of a Candidate Pan-Mammarenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. enamine.net [enamine.net]
- 18. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. researchgate.net [researchgate.net]
- 23. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. P-glycoprotein and breast cancer resistance protein restrict the brain penetration of the CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effect of P-glycoprotein and breast cancer resistance protein inhibition on the pharmacokinetics of sunitinib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
